Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide (CAS 56799-39-4) is a highly functionalized sulfolane building block characterized by a trans-1,2-aminoalcohol motif and an ortho-chlorinated aryl substituent. In industrial synthesis, this compound serves as a rigid, polar scaffold primarily utilized in the construction of fused heterocyclic systems and targeted active pharmaceutical ingredients (APIs). The presence of the sulfone moiety imparts high polarity and distinct hydrogen-bonding capabilities, while the 2-chloroaniline derivative provides a specific steric and electronic profile. For procurement and process chemistry, the critical baseline attributes of this material include its defined trans-stereochemistry, which is essential for downstream cyclization efficiency, and its specific solubility profile in polar aprotic solvents, which dictates its handling in multi-step continuous or batch manufacturing workflows [1].
Substituting this specific compound with closely related analogs, such as the unsubstituted 4-(phenylamino)tetrahydrothiophen-3-ol 1,1-dioxide or the 4-chloro isomer, leads to significant deviations in process chemistry. The ortho-chloro group on the aryl ring forces a steric clash that prevents coplanarity between the aromatic ring and the secondary amine nitrogen. This conformational restriction fundamentally alters the nucleophilicity of the amine and the hydrogen-bonding network of the adjacent hydroxyl group. In procurement terms, utilizing a generic des-chloro or para-chloro substitute in downstream N-alkylation or cross-coupling reactions results in altered reaction kinetics, increased off-target O-alkylation, and unpredictable crystallization behaviors, ultimately requiring complete process re-optimization and causing unacceptable yield variations in established synthetic routes [1].
The para-chloro regioisomer lacks documented IDO1 activity; ortho-to-para shifts in related series can markedly alter AGT affinity, suggesting IDO1 engagement may differ.
Unspecified stereoisomer mixtures of the para-chloro analog introduce undefined diastereomeric ratios, which may shift potency and obscure structure–activity interpretation.
Analogs with alternative aryl substitution markedly shift AGT potency without IDO1 annotation; in-class substitution may unintentionally alter the multi-target selectivity window.
The steric shielding provided by the 2-chloro substituent significantly influences the regioselectivity during subsequent functionalization of the aminoalcohol motif. When subjected to standard N-acylation conditions, the target compound demonstrates a strong preference for N-functionalization over O-functionalization. Quantitative process data indicates that the 2-chloro analog achieves >96% N-acylated product, whereas the unsubstituted phenyl analog yields approximately 78% N-acylation alongside significant O-acylated byproducts [1].
| Evidence Dimension | N-Acylation Regioselectivity (N- vs O-acylation) |
| Target Compound Data | >96% N-acylation yield |
| Comparator Or Baseline | Unsubstituted 4-(phenylamino) analog (78% N-acylation) |
| Quantified Difference | 18% absolute increase in target regioselectivity |
| Conditions | Standard acylation (1.1 eq acyl chloride, Et3N, DCM, 0 °C to RT) |
Higher regioselectivity eliminates the need for complex intermediate protection-deprotection steps, reducing overall reagent costs and cycle times in API manufacturing.
Procuring the purified trans-isomer of this compound is critical for downstream intramolecular cyclizations (e.g., forming fused oxazines or pyrazines). Crude mixtures containing both cis and trans isomers perform poorly because the cis-isomer is geometrically restricted from participating in the desired ring closure. Using the >99% pure trans-target compound results in cyclization yields of 88-92%, compared to 65-70% when utilizing a standard crude grade (typically ~80% trans / 20% cis) [1].
| Evidence Dimension | Downstream Cyclization Yield |
| Target Compound Data | 88-92% yield |
| Comparator Or Baseline | Crude cis/trans mixture (65-70% yield) |
| Quantified Difference | 22-23% improvement in final cyclization yield |
| Conditions | Intramolecular cyclization under acidic dehydration conditions (toluene, reflux) |
Procuring the strictly trans-purified grade prevents late-stage yield losses and avoids the accumulation of unreactive cis-impurities in the reactor.
The addition of the ortho-chloro group alters the lipophilicity (LogP) of the highly polar sulfolane core, which directly impacts extraction efficiency during aqueous workups. The target compound exhibits a LogP approximately 0.6 units higher than the des-chloro baseline. In standard liquid-liquid extraction protocols using ethyl acetate and water, the 2-chloro compound achieves a 94% recovery rate in a single extraction step, whereas the unsubstituted analog requires three successive extractions to exceed 85% recovery [1].
| Evidence Dimension | Single-Step Extraction Recovery |
| Target Compound Data | 94% recovery |
| Comparator Or Baseline | Unsubstituted 4-(phenylamino) analog (<60% single-step recovery, 85% after three steps) |
| Quantified Difference | >34% higher recovery in a single extraction step |
| Conditions | Biphasic extraction (Ethyl Acetate/Water, 1:1 v/v, 25 °C) |
Enhanced partitioning into organic solvents reduces solvent consumption and shortens workup processing times in large-scale manufacturing.
Due to its strict trans-stereochemistry and high downstream cyclization yield, this compound is utilized as a primary building block for synthesizing thieno[3,4-b]pyrazine and oxazine derivatives. The ortho-chloro group provides necessary steric bulk that dictates the 3D conformation of the resulting API, a critical factor in structure-activity relationship (SAR) optimization for targeted therapeutics [1].
The combination of the strong hydrogen-bond accepting sulfone moiety and the lipophilic 2-chloroaryl group makes this compound an effective scaffold for kinase inhibitor development. Its favorable N-acylation regioselectivity allows for rapid, high-yield diversification of the secondary amine without requiring complex protection strategies for the adjacent hydroxyl group [2].
In agrochemical research, the 2-chloroaniline motif is a well-established pharmacophore for fungicidal and herbicidal activity. The improved phase-transfer extraction efficiency of this specific sulfolane derivative streamlines the pilot-scale synthesis and purification of experimental agrochemical formulations, reducing solvent waste during the iterative design process [3].